REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][CH3:10])=[C:6]([CH:8]=1)N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][CH3:10])=[C:6]([I:20])[CH:8]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(N)C1)CC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by additional stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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by brief heating
|
Type
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TEMPERATURE
|
Details
|
at reflux until dissolution
|
Type
|
CUSTOM
|
Details
|
producing a fine precipitate
|
Type
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TEMPERATURE
|
Details
|
further cooled to approximately 0° C. in an ice/salt bath
|
Type
|
TEMPERATURE
|
Details
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maintaining a temperature below 5° C.
|
Type
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FILTRATION
|
Details
|
The reaction mixture is next filtered
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
is briefly heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature again
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
the organic phase is washed with 1M aqueous hydrochloric acid (30 ml) and aqueous sodium thiosulfate (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate and concentration in vacuo 4-bromo-1-ethyl-2-iodobenzene (4.90 g)
|
Type
|
CUSTOM
|
Details
|
is furnished as an orange liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |